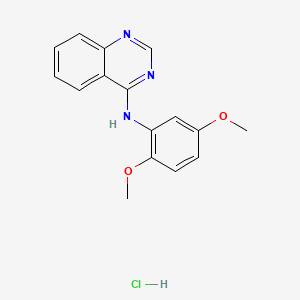![molecular formula C21H24N2O3 B4068470 1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B4068470.png)
1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-[4-(benzyloxy)phenoxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
BDP works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). This enzyme is involved in a number of different cellular processes, including inflammation and immune response. By inhibiting the activity of PDE4, BDP can help to reduce inflammation and improve immune function.
Biochemical and Physiological Effects:
BDP has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, BDP has also been found to have neuroprotective effects and to improve cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its specificity. Because BDP specifically targets PDE4, it can be used to study the effects of PDE4 inhibition on a variety of different cellular processes. However, one potential limitation of using BDP is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on BDP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BDP has been found to have neuroprotective effects, and it may be able to help slow the progression of these diseases.
Another potential future direction for research on BDP is its use in the treatment of cardiovascular disease. BDP has been found to improve cardiovascular function, and it may be able to help reduce the risk of heart disease and stroke.
Overall, BDP is a promising compound that has a variety of potential applications in scientific research. Its specificity and range of biochemical and physiological effects make it a valuable tool for researchers in a number of different fields.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-12-17(2)23(22-16)13-19(24)15-26-21-10-8-20(9-11-21)25-14-18-6-4-3-5-7-18/h3-12,19,24H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKNUKRNUBYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4068395.png)
![2-(benzylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4068397.png)
![2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B4068400.png)
![1-({1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1H-pyrazole](/img/structure/B4068410.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-nitro-phenyl)-benzenesulfonamide](/img/structure/B4068417.png)
![6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068423.png)
![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068434.png)
![ethyl 3-(4-methylbenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4068443.png)
![N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide](/img/structure/B4068451.png)

![(1,3-benzodioxol-4-ylmethyl)[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B4068464.png)
![N-(4-methoxyphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068468.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-diethylphenyl)propanamide](/img/structure/B4068472.png)
![5-methyl-2-[3-(morpholin-4-ylmethyl)phenyl]pyrimidin-4-amine](/img/structure/B4068483.png)